1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group at the first position, a nitro group at the fourth position, and a carboxylic acid group at the fifth position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
2-butyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-3-4-10-7(8(12)13)6(5-9-10)11(14)15/h5H,2-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOMFRJFNCJWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines, followed by nitration and carboxylation reactions . The reaction conditions typically involve the use of catalysts such as transition metals or photoredox catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and environmentally friendly catalysts to produce the desired compounds in high yields .
Chemical Reactions Analysis
Types of Reactions: 1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of 1-butyl-4-amino-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of 1-butyl-4-nitro-1H-pyrazole-5-methanol.
Substitution: Formation of various alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-butyl-3-nitro-1H-pyrazole-5-carboxylic acid
- 1-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
- 1-butyl-4-nitro-1H-pyrazole-5-methanol
Comparison: 1-butyl-4-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
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